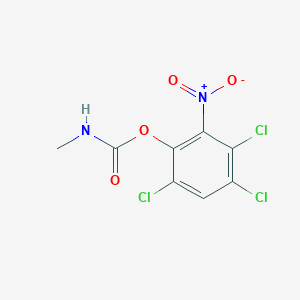

2-Nitro-3,4,6-trichlorophenol methylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

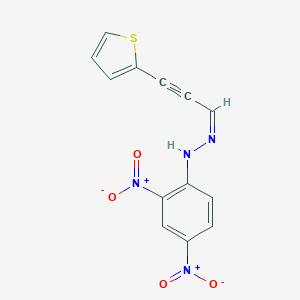

2-Nitro-3,4,6-trichlorophenol methylcarbamate, also known as NTMC, is a synthetic compound that has been widely used in scientific research due to its unique properties. NTMC is a carbamate insecticide that was first synthesized in the 1960s and has since been used in many fields of study including biochemistry, pharmacology, and toxicology.

Mecanismo De Acción

2-Nitro-3,4,6-trichlorophenol methylcarbamate acts as an acetylcholinesterase inhibitor, which means that it blocks the activity of the enzyme acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine, which is involved in the transmission of nerve impulses. By blocking the activity of this enzyme, 2-Nitro-3,4,6-trichlorophenol methylcarbamate causes an accumulation of acetylcholine in the synapse, leading to overstimulation of the nervous system.

Biochemical and Physiological Effects

The biochemical and physiological effects of 2-Nitro-3,4,6-trichlorophenol methylcarbamate depend on the dose and route of exposure. In general, exposure to 2-Nitro-3,4,6-trichlorophenol methylcarbamate can cause symptoms such as nausea, vomiting, diarrhea, abdominal pain, headache, dizziness, and blurred vision. In severe cases, exposure can lead to convulsions, respiratory failure, and death.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 2-Nitro-3,4,6-trichlorophenol methylcarbamate in lab experiments is that it is a well-characterized compound that has been extensively studied. This means that researchers can be confident in the quality and purity of the compound. However, one limitation of using 2-Nitro-3,4,6-trichlorophenol methylcarbamate is that it is a highly toxic compound that requires special precautions to handle safely.

Direcciones Futuras

There are many future directions for research involving 2-Nitro-3,4,6-trichlorophenol methylcarbamate. One area of interest is the development of new acetylcholinesterase inhibitors that are more selective and less toxic than 2-Nitro-3,4,6-trichlorophenol methylcarbamate. Another area of interest is the use of 2-Nitro-3,4,6-trichlorophenol methylcarbamate as a tool for studying the role of acetylcholine in the nervous system. Additionally, 2-Nitro-3,4,6-trichlorophenol methylcarbamate could be used as a model compound for studying the metabolism and toxicity of other carbamate insecticides.

Métodos De Síntesis

The synthesis of 2-Nitro-3,4,6-trichlorophenol methylcarbamate involves the reaction of 2-nitrophenol with methyl isocyanate and 3,4,6-trichloroaniline in the presence of a catalyst. The resulting product is purified through recrystallization and is then ready for use in scientific research.

Aplicaciones Científicas De Investigación

2-Nitro-3,4,6-trichlorophenol methylcarbamate has been used in many scientific research studies due to its unique properties. It has been used as a model compound for studying the metabolism and toxicity of carbamate insecticides. It has also been used as a tool for studying the mechanism of action of acetylcholinesterase inhibitors, which are a class of compounds that are used as pesticides and drugs.

Propiedades

Número CAS |

14572-50-0 |

|---|---|

Nombre del producto |

2-Nitro-3,4,6-trichlorophenol methylcarbamate |

Fórmula molecular |

C8H5Cl3N2O4 |

Peso molecular |

299.5 g/mol |

Nombre IUPAC |

(3,4,6-trichloro-2-nitrophenyl) N-methylcarbamate |

InChI |

InChI=1S/C8H5Cl3N2O4/c1-12-8(14)17-7-4(10)2-3(9)5(11)6(7)13(15)16/h2H,1H3,(H,12,14) |

Clave InChI |

ZQIUPCJOANRBAP-UHFFFAOYSA-N |

SMILES |

CNC(=O)OC1=C(C(=C(C=C1Cl)Cl)Cl)[N+](=O)[O-] |

SMILES canónico |

CNC(=O)OC1=C(C(=C(C=C1Cl)Cl)Cl)[N+](=O)[O-] |

Otros números CAS |

14572-50-0 |

Sinónimos |

Methylcarbamic acid 3,4,6-trichloro-2-nitrophenyl ester |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Silanamine, 1-(chloromethyl)-N-[(chloromethyl)dimethylsilyl]-1,1-dimethyl-](/img/structure/B81627.png)

![6,9-Dihydro-5-hydroxy-2-(hydroxymethyl)-8-methyl-4H-pyrano[3,2-h][1]benzoxepin-4-one](/img/structure/B81628.png)